

Application Notes and Protocols for the Synthesis of Isosalvianolic Acid C Derivatives

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Compound of Interest

Compound Name: *isosalvianolic acid C*

Cat. No.: B3027880

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **Isosalvianolic Acid C** derivatives, valuable compounds for research in areas such as inflammation, oxidative stress, and cardiovascular diseases. The following sections detail the synthesis of key intermediates and the subsequent preparation of ester and amide derivatives, along with data on their biological activities and insights into their mechanisms of action.

Introduction

Isosalvianolic acid C, a naturally occurring phenolic acid, and its parent compound, **salvianolic acid C**, have garnered significant interest due to their diverse pharmacological activities. These compounds, extracted from *Salvia miltiorrhiza*, have shown potential in treating a range of conditions.^[1] The development of synthetic routes to **Isosalvianolic Acid C** and its derivatives is crucial for enabling structure-activity relationship (SAR) studies and optimizing their therapeutic potential. This document outlines protocols for the synthesis of a key benzofuran synthon and its conversion into various derivatives.

Data Presentation

The following table summarizes the biological activities of various benzofuran derivatives, which serve as structural analogs to **Isosalvianolic Acid C** derivatives. This data can guide the selection of substituents for the synthesis of novel compounds with desired biological profiles.

Table 1: Biological Activities of Benzofuran Derivatives

Compound ID	Derivative Type	Target/Assay	IC50/EC50 (μM)	Reference
1	2-Arylbenzofuran	Xanthine Oxidase	5.23	[2]
2	2-Arylbenzofuran	Xanthine Oxidase	3.99	[2]
3	2-Arylbenzofuran	Xanthine Oxidase	6.36	[2]
4	Cinnamic Acid Hybrid	DPPH Radical Scavenging	4.5	[3]
5	Cinnamic Acid Hybrid	Lipoxygenase Inhibition	4.5	[3]
6	3-Substituted-2-Oxindole	DPPH Radical Scavenging	-	[4]
7	Phenethyl Trifluoroacetate	ABTS Radical Scavenging	>10	[5]
8	Salinomycin Amide	Anticancer (MDA-MB-231)	<4.9	[6]
9	Salicylic Acid Amide	Anticancer (MCF-7)	8.68 μg/mL	[7]
10	TMP-based Amide	Anticancer (HepG2)	0.65	[8]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Benzofuran Synthon

This protocol describes the synthesis of a key functionalized benzofuran which can serve as a common precursor for various **Isosalvianolic Acid C** analogues. The synthesis involves a palladium-catalyzed coupling reaction.^[9]

Materials:

- Substituted o-iodophenol
- Substituted phenylacetylene
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Solvent (e.g., THF, DMF)

Procedure:

- To a solution of the o-iodophenol (1 equivalent) and phenylacetylene (1.2 equivalents) in the chosen solvent, add the palladium catalyst (0.05 equivalents), CuI (0.1 equivalents), and TEA (3 equivalents).
- Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzofuran synthon.

Characterization:

- Confirm the structure of the synthesized synthon using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Synthesis of Isosalvianolic Acid C Ester Derivatives

This protocol outlines the esterification of the carboxylic acid functionality of an **Isosalvianolic Acid C** precursor.

Materials:

- **Isosalvianolic Acid C** precursor (with a free carboxylic acid)
- Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
- Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC/DMAP)
- Solvent (e.g., dichloromethane, THF)

Procedure (Acid-Catalyzed Esterification):

- Dissolve the **Isosalvianolic Acid C** precursor in an excess of the desired alcohol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
- After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent.

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the ester derivative by column chromatography.

Procedure (DCC/DMAP Coupling):

- Dissolve the **Isosalvianolic Acid C** precursor (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in an anhydrous solvent.
- Add DCC (1.1 equivalents) portion-wise at 0 °C.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Filter off the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1M HCl and saturated aqueous sodium bicarbonate.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the product by column chromatography.

Protocol 3: Synthesis of Isosalvianolic Acid C Amide Derivatives

This protocol describes the formation of amide derivatives from an **Isosalvianolic Acid C** precursor.

Materials:

- **Isosalvianolic Acid C** precursor (with a free carboxylic acid)
- Amine (primary or secondary)
- Coupling agent (e.g., HATU, HOBt/EDC)
- Base (e.g., DIPEA)

- Anhydrous solvent (e.g., DMF, CH₂Cl₂)

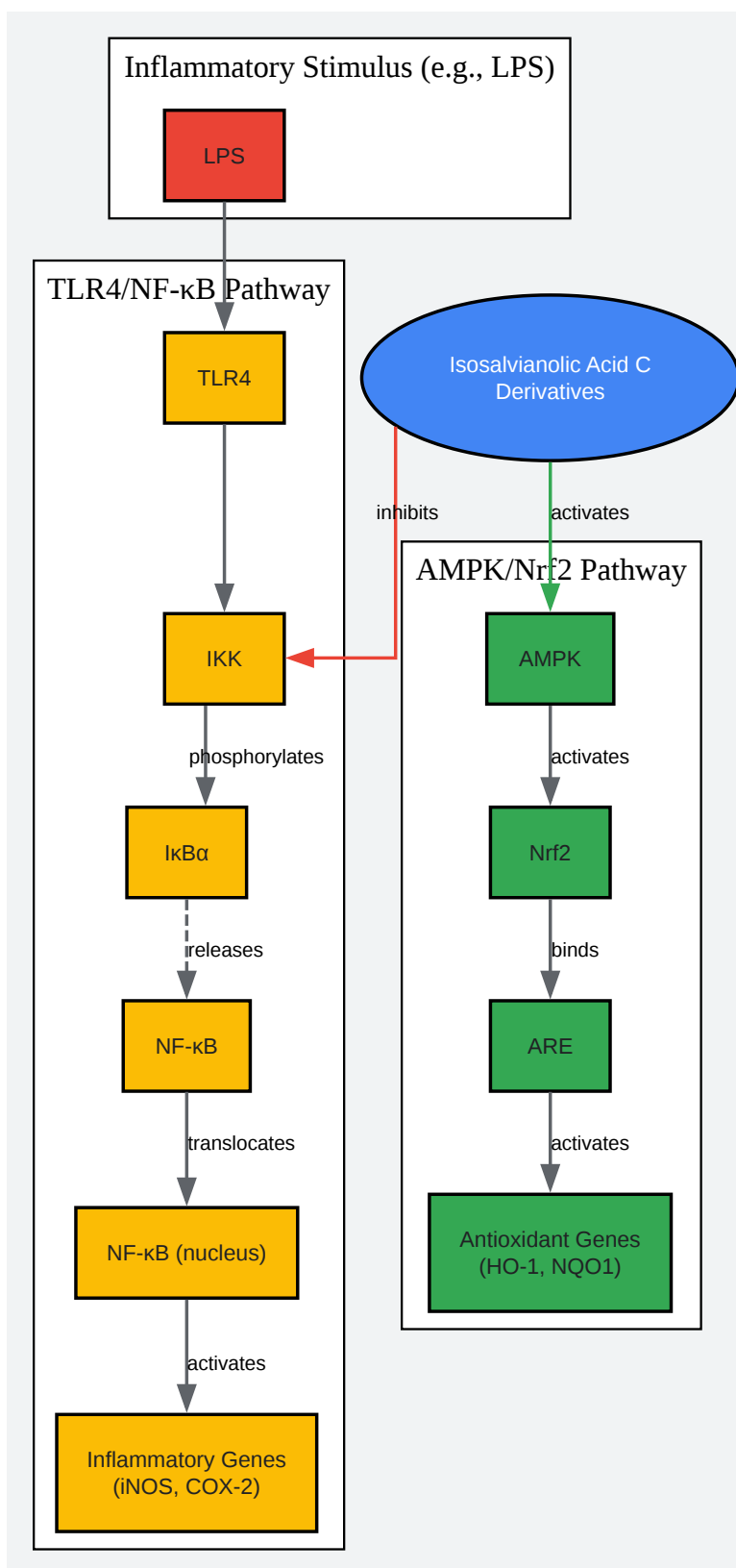
Procedure:

- Dissolve the **Isosalvianolic Acid C** precursor (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent.
- Add the amine (1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).
- Stir the reaction mixture at room temperature for 8-24 hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the resulting amide derivative by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways

The biological effects of **Isosalvianolic Acid C** and its derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

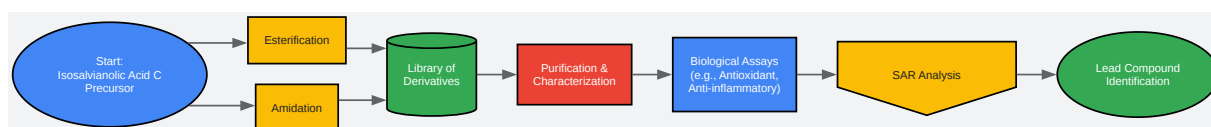


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Caption: Modulation of NF- κ B and Nrf2 signaling pathways by **Isosalvianolic Acid C** derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of **Isosalvianolic Acid C** derivatives is depicted below.

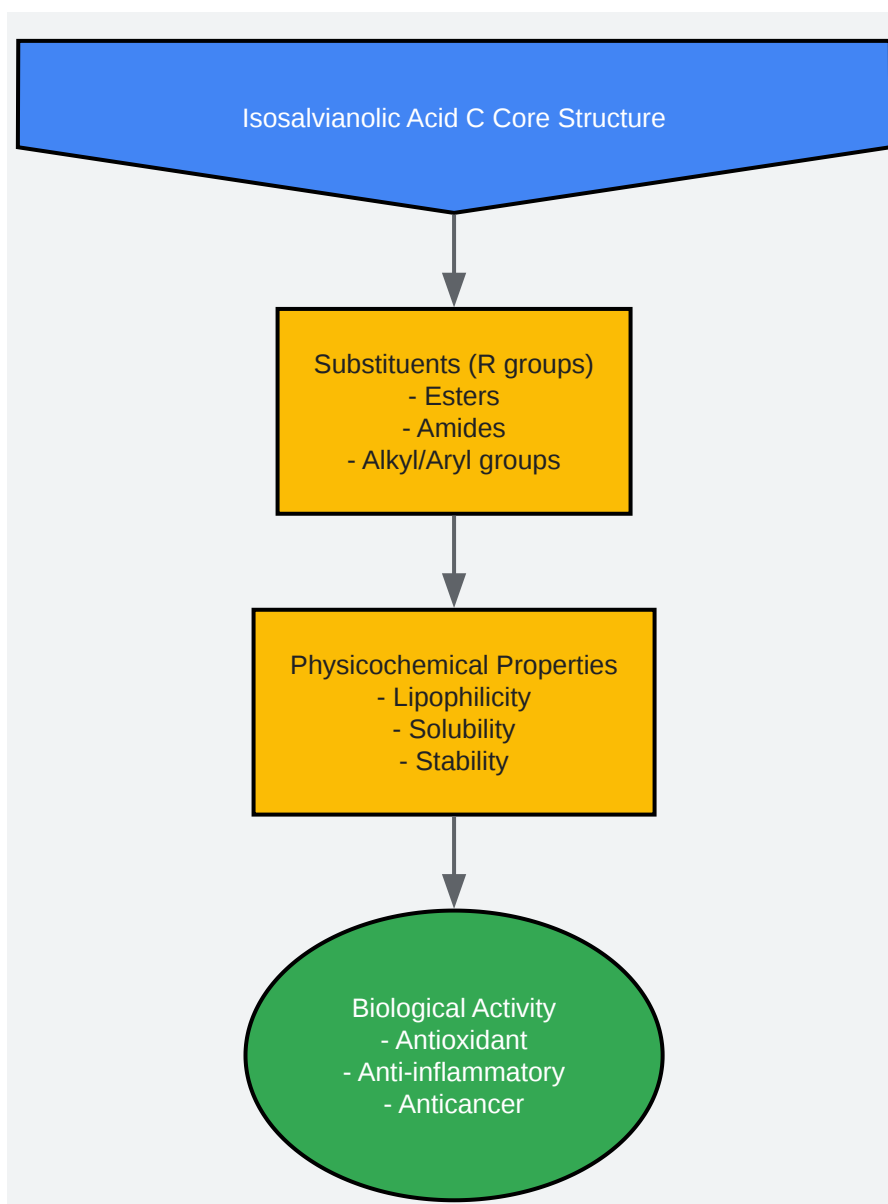


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Caption: General workflow for synthesis and evaluation of **Isosalvianolic Acid C** derivatives.

Logical Relationships

The structure-activity relationship (SAR) of **Isosalvianolic Acid C** derivatives can be conceptualized as follows.



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Caption: Conceptual framework for the Structure-Activity Relationship (SAR) of **Isosalvianolic Acid C** derivatives.

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